3-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound that features both indole and triazole moieties The indole ring is a common structure in many natural products and pharmaceuticals, while the triazole ring is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the indole and triazole precursors. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The triazole ring can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.
Once the precursors are prepared, they are coupled together through a series of reactions, including amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydrogen atoms on the indole and triazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while reduction of the amide bond would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole ring can mimic the structure of tryptophan, allowing it to bind to serotonin receptors or other tryptophan-binding proteins. The triazole ring can interact with metal ions or other electron-rich sites, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxy-1H-indol-1-yl)propanoic acid: This compound shares the indole ring and methoxy group but lacks the triazole moiety.
2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine): Similar indole structure with a methoxy group, but different side chain.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole and triazole rings but have different substituents.
Uniqueness
The uniqueness of 3-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide lies in its combination of the indole and triazole rings, which provides a unique set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(5-methoxyindol-1-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C17H21N5O2/c1-11(2)16-19-17(21-20-16)18-15(23)7-9-22-8-6-12-10-13(24-3)4-5-14(12)22/h4-6,8,10-11H,7,9H2,1-3H3,(H2,18,19,20,21,23) |
InChI Key |
PYKJMYCUUCSEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.